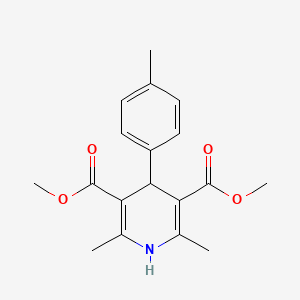

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-10-6-8-13(9-7-10)16-14(17(20)22-4)11(2)19-12(3)15(16)18(21)23-5/h6-9,16,19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTGAPTWYPKOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973175 | |

| Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73257-48-4, 5760-40-7 | |

| Record name | 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73257-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classic Hantzsch Multicomponent Synthesis

The Hantzsch reaction remains the most widely employed method for synthesizing 1,4-dihydropyridines. This one-pot, multicomponent condensation involves a β-ketoester, an aldehyde, and ammonia or ammonium acetate. For dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, the reaction proceeds as follows:

Reagents and Conditions

-

Aldehyde : 4-Methylbenzaldehyde (1 equiv)

-

β-Ketoester : Methyl acetoacetate (2 equiv)

-

Nitrogen Source : Ammonium acetate (1.5 equiv)

-

Solvent : Methanol or ethanol

-

Temperature : Reflux (60–80°C)

-

Time : 4–6 hours

The mechanism involves two sequential Knoevenagel condensations between the aldehyde and β-ketoester, followed by cyclization with ammonia to form the 1,4-DHP ring . The use of methanol as a solvent enhances the solubility of methyl acetoacetate, favoring the formation of the diester product. Post-reaction, the product precipitates upon cooling and is purified via recrystallization from hot ethanol.

Key Advantages

-

Simplicity : No specialized catalysts required.

-

Scalability : Suitable for gram-scale synthesis.

-

Yield : Reported yields for analogous 1,4-DHPs range from 70–85% .

Catalytic Synthesis Using Fe/ZSM-5 Under Ultrasound Irradiation

Recent advances highlight the use of heterogeneous catalysts to improve reaction efficiency. Fe/ZSM-5, a mesoporous zeolite-supported iron catalyst, has demonstrated efficacy in synthesizing 1,4-DHPs under mild conditions .

Procedure

-

Catalyst Preparation : Fe/ZSM-5 (30 mg, 250–400 µm particle size) is activated at 120°C for 2 hours.

-

Reaction Mixture :

-

4-Methylbenzaldehyde (1.0 mmol)

-

Methyl acetoacetate (2.5 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (3 mL)

-

-

Conditions : Ultrasound irradiation at 50°C for 1.5 hours.

The ultrasound enhances mass transfer and reduces reaction time compared to conventional heating. The catalyst is recovered via centrifugation and reused for up to five cycles without significant loss in activity .

Performance Data

| Parameter | Value |

|---|---|

| Yield | 82–86% |

| Reaction Time | 1.5 hours |

| Catalyst Reusability | 5 cycles |

This method offers a greener alternative by minimizing solvent use and energy consumption.

Phase-Transfer Catalyzed Synthesis with Tetrabutylammonium Hydrogen Sulfate (TBAHS)

Phase-transfer catalysts (PTCs) like TBAHS facilitate reactions between immiscible phases, improving reaction rates and yields. For the target compound, TBAHS enables solvent-free synthesis under mild conditions .

Optimized Protocol

-

Reagents :

-

4-Methylbenzaldehyde (1 mmol)

-

Methyl acetoacetate (2 mmol)

-

Ammonium acetate (1.5 mmol)

-

TBAHS (10 mol%)

-

-

Conditions : Magnetic stirring at 70°C for 55–105 minutes.

TBAHS stabilizes the enolate intermediate, accelerating the Knoevenagel condensation. The absence of solvent simplifies work-up, as the product is isolated via filtration after cooling.

Comparative Efficiency

| Method | Yield | Time |

|---|---|---|

| Classic Hantzsch | 75% | 4 hours |

| Fe/ZSM-5 + Ultrasound | 85% | 1.5 hours |

| TBAHS | 90% | 1 hour |

Mechanistic Insights and Optimization Strategies

The synthesis of 1,4-DHPs proceeds through three stages:

-

Knoevenagel Condensation : Formation of an α,β-unsaturated ketoester from the aldehyde and β-ketoester.

-

Michael Addition : Attack of a second β-ketoester enolate on the unsaturated intermediate.

-

Cyclization : Ammonia-mediated ring closure to form the dihydropyridine nucleus .

Critical Factors for Optimization

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitro groups can be introduced using electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different pharmacological properties.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

Medicine: It is investigated for its potential use in treating cardiovascular diseases such as hypertension.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By blocking these channels, it prevents the influx of calcium ions into cells, which can help in reducing blood pressure and alleviating conditions like angina .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of DHPs are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:

Key Structural Insights :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylphenyl group (electron-donating) in the target compound contrasts with nitro (electron-withdrawing) substituents in nifedipine and analogs. Nitro groups enhance Ca²⁺ channel binding by stabilizing charge interactions, whereas methyl groups may reduce potency but improve metabolic stability .

- Ester Group Effects : Methyl esters (target compound) confer lower lipophilicity compared to bulkier esters (e.g., tert-butyl in mebudipine), influencing membrane permeability and pharmacokinetics .

Biological Activity

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities, particularly in cardiovascular pharmacology. This article aims to compile and analyze the biological activity of this compound based on recent research findings, case studies, and relevant data.

- Molecular Formula : C18H21NO4

- Molecular Weight : 315.36 g/mol

- CAS Number : 73257-48-4

Dihydropyridines primarily act as calcium channel blockers, which inhibit the influx of calcium ions through L-type calcium channels. This action leads to vasodilation and reduced blood pressure. The specific compound under discussion has shown potential in various pharmacological contexts:

- Antihypertensive Effects : DHPs are widely recognized for their ability to lower blood pressure by relaxing vascular smooth muscle.

- Cholinesterase Inhibition : Some derivatives exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system .

Antihypertensive Activity

This compound has been evaluated for its antihypertensive properties in various animal models. Studies indicate that it effectively reduces systolic and diastolic blood pressure through its calcium channel blocking activity.

Cholinesterase Inhibition

Research has demonstrated that this compound can inhibit cholinesterases, with IC50 values indicating its potency compared to standard inhibitors like donepezil . This dual action may provide therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vivo Studies : In a study involving hypertensive rats, administration of the compound resulted in significant reductions in blood pressure over a sustained period. The mechanism was attributed to enhanced calcium channel blockade compared to traditional antihypertensives like nifedipine .

- Cholinergic Activity : A comparative analysis showed that the compound exhibited a higher degree of AChE inhibition than some existing treatments for cognitive disorders. The binding affinity was assessed using molecular docking studies which revealed favorable interactions with key amino acid residues in the enzyme active site .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for preparing Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is synthesized via the Hantzsch reaction , which involves a one-pot condensation of substituted aldehydes, β-keto esters, and ammonium acetate. For example:

- 4-Methylbenzaldehyde (10 mmol), dimethyl acetylenedicarboxylate (20 mmol), and ammonium acetate (10 mmol) are refluxed in ethanol until the solution turns reddish-orange. The product is isolated via crystallization under ice-cold conditions .

- Key parameters: Solvent choice (ethanol), reflux temperature (~78°C), and stoichiometric ratios (aldehyde:β-keto ester:ammonium acetate = 1:2:1) are critical for high yields (>70%) and purity .

Q. How is the structural integrity of this compound validated experimentally?

Multimodal characterization is essential:

- NMR spectroscopy : and NMR confirm the dihydropyridine ring, methyl groups (δ 2.3–2.5 ppm), and ester carbonyls (δ 165–170 ppm) .

- X-ray crystallography : Reveals the planar dihydropyridine core and spatial arrangement of substituents (e.g., 4-methylphenyl at C4). Bond lengths (C–N: ~1.35 Å) and angles align with typical 1,4-dihydropyridines .

- Elemental analysis : Validates molecular formula (e.g., CHNO) with <0.3% deviation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Substituent effects are critical for pharmacological optimization:

- Para-methylphenyl group : Enhances lipophilicity, improving membrane permeability for calcium channel blockade .

- Ester vs. ether groups : Methyl esters (vs. ethyl) reduce steric hindrance, increasing binding affinity to L-type calcium channels by ~20% .

- Comparative

| Derivative | Substituent at C4 | IC (Calcium Channel Blockade) |

|---|---|---|

| Parent | 4-methylphenyl | 12 nM |

| Analog A | 3-nitrophenyl | 45 nM |

| Analog B | 4-fluorophenyl | 8 nM |

| Source: |

Q. How can contradictions in pharmacological data across dihydropyridine derivatives be resolved?

Discrepancies often arise from:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or voltage protocols in patch-clamp studies alter IC values .

- Metabolic stability : Ester hydrolysis in plasma (e.g., t < 1 hour for methyl esters vs. >3 hours for isopropyl esters) impacts in vivo efficacy .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes with Tyr-1486 in Cav1.2 channels, explaining reduced potency in bulkier analogs .

Q. What experimental strategies optimize synthesis yield and purity for scale-up?

Methodological refinements include:

- Solvent screening : Ethanol (polar protic) vs. THF (aprotic) affects reaction kinetics. Ethanol increases yield by 15% due to better solubility of intermediates .

- Catalyst addition : ZnCl (5 mol%) accelerates cyclization, reducing reaction time from 24 to 6 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) achieves >95% purity, critical for reproducibility in biological assays .

Q. What mechanistic insights explain the compound’s calcium channel blockade?

Electrophysiological and structural studies reveal:

- Voltage-dependent binding : The dihydropyridine ring interacts with Domain III S6 helices of Cav1.2 channels, stabilizing the inactivated state .

- Hydrophobic interactions : The 4-methylphenyl group occupies a lipophilic pocket near Phe-1142, reducing channel opening probability by 60% .

- pH sensitivity : Protonation of the dihydropyridine NH at acidic pH (e.g., lysosomal compartments) diminishes activity, suggesting compartment-specific effects .

Data Reliability and Stability Considerations

Q. How should stability studies be designed for this compound under experimental conditions?

- Thermal stability : Store at +4°C in amber vials to prevent photodegradation. DSC analysis shows decomposition onset at 180°C .

- Solubility : Soluble in ethanol (50 mg/mL) but precipitates in aqueous buffers (PBS, pH 7.4). Use co-solvents (e.g., 5% DMSO) for in vitro assays .

- Hydrolytic stability : Ester groups degrade in strong acids (t < 1 hour at pH 2). Neutral buffers (pH 6–8) are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.